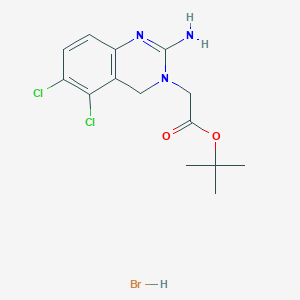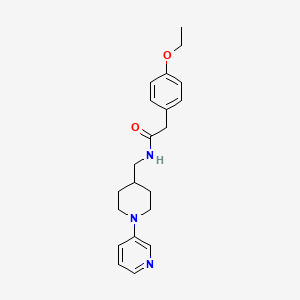![molecular formula C33H33N7O2S2 B2709827 8-(4-Benzhydrylpiperazin-1-yl)-7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-1,3-dimethylpurine-2,6-dione CAS No. 674817-73-3](/img/new.no-structure.jpg)
8-(4-Benzhydrylpiperazin-1-yl)-7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-1,3-dimethylpurine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(4-Benzhydrylpiperazin-1-yl)-7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-1,3-dimethylpurine-2,6-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a benzhydrylpiperazine moiety with a benzothiazolylsulfanyl group, linked to a dimethylpurine core. Its intricate molecular architecture suggests diverse chemical reactivity and potential biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-Benzhydrylpiperazin-1-yl)-7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-1,3-dimethylpurine-2,6-dione typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the Benzhydrylpiperazine Moiety: This step involves the reaction of benzhydryl chloride with piperazine under basic conditions to form 4-benzhydrylpiperazine.
Introduction of the Benzothiazolylsulfanyl Group: The benzothiazole ring is introduced via a nucleophilic substitution reaction, where a suitable benzothiazole derivative reacts with an ethyl halide to form the desired ethylbenzothiazole intermediate.
Coupling with the Dimethylpurine Core: The final step involves coupling the previously synthesized intermediates with a dimethylpurine derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.
化学反応の分析
Types of Reactions
8-(4-Benzhydrylpiperazin-1-yl)-7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-1,3-dimethylpurine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce certain functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the benzothiazole and purine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenated reagents, strong bases or acids
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
科学的研究の応用
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent due to its unique structure.
Industry: Potential use in the development of new materials or pharmaceuticals.
作用機序
The mechanism of action of 8-(4-Benzhydrylpiperazin-1-yl)-7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-1,3-dimethylpurine-2,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The benzothiazole and purine moieties are known to interact with various biological pathways, potentially affecting cellular processes like signal transduction and gene expression.
類似化合物との比較
Similar Compounds
- 1-(4-Benzyl-1-piperazinyl)-3,3-dimethyl-2-butanone dihydrochloride
- 4-(4-Benzyl-1-piperazinyl)-5-(1,1’-biphenyl)-4-ylthieno(2,3-d)pyrimidine
- 3-(1,3-Benzothiazol-2-yl)-2-pyrazinecarboxamide
Uniqueness
8-(4-Benzhydrylpiperazin-1-yl)-7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-1,3-dimethylpurine-2,6-dione stands out due to its unique combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds
特性
CAS番号 |
674817-73-3 |
|---|---|
分子式 |
C33H33N7O2S2 |
分子量 |
623.79 |
IUPAC名 |
8-(4-benzhydrylpiperazin-1-yl)-7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C33H33N7O2S2/c1-36-29-28(30(41)37(2)33(36)42)40(21-22-43-32-34-25-15-9-10-16-26(25)44-32)31(35-29)39-19-17-38(18-20-39)27(23-11-5-3-6-12-23)24-13-7-4-8-14-24/h3-16,27H,17-22H2,1-2H3 |
InChIキー |
PIXNNJRTPJHDNG-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)CCSC6=NC7=CC=CC=C7S6 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


ammoniumolate](/img/structure/B2709744.png)
![2,4-Dichloro-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide](/img/structure/B2709745.png)

![2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2709748.png)
![methyl 3-[(9-ethyl-9H-carbazol-3-yl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2709750.png)








![2-Benzyl-5-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2709766.png)
